molecular formula C3H3N3O3 B187978 4-Amino-1,2,5-oxadiazole-3-carboxylic acid CAS No. 78350-50-2

4-Amino-1,2,5-oxadiazole-3-carboxylic acid

Cat. No. B187978
CAS RN: 78350-50-2
M. Wt: 129.07 g/mol
InChI Key: YOXIXLVJYMCCIB-UHFFFAOYSA-N
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Description

“4-Amino-1,2,5-oxadiazole-3-carboxylic acid” is a chemical compound with the molecular formula C3H3N3O3 . It has a molecular weight of 129.08 and is a white to yellow solid . The compound is also known by other names such as "3-AMINO FURAZAN-4-CARBOXYLIC ACID" .


Synthesis Analysis

While specific synthesis methods for “4-Amino-1,2,5-oxadiazole-3-carboxylic acid” were not found, there are various methods of synthesis for oxadiazole derivatives exhibiting biological activity . These techniques could potentially be used in the future in medicine and agriculture .


Molecular Structure Analysis

The molecular structure of “4-Amino-1,2,5-oxadiazole-3-carboxylic acid” consists of a five-membered heterocyclic ring composed of two nitrogen atoms and one oxygen atom .


Physical And Chemical Properties Analysis

“4-Amino-1,2,5-oxadiazole-3-carboxylic acid” is a white to yellow solid . It has a molecular weight of 129.08 and a molecular formula of C3H3N3O3 . The compound should be stored in a freezer .

Scientific Research Applications

Bioisosterism in GABA Analogues

Research by Lolli et al. (2006) explored the use of the hydroxy-1,2,5-oxadiazolyl moiety as a bioisoster for the carboxyl group in gamma-aminobutyric acid (GABA) analogues. They synthesized compounds with aminoalkyl substituents, finding weak agonist and partial agonist profiles at GABA(A) receptors, indicating the potential of the hydroxy-1,2,5-oxadiazol-3-yl unit as a nonclassical carboxyl group bioisoster (Lolli et al., 2006).

Crystal Structure Studies

Willer et al. (2013) conducted a study on the synthesis and crystal structure of various oxadiazole derivatives. They used 4-amino-1,2,5-oxadiazole-3-carboxylic acid in their syntheses, revealing insights into the crystal structures and densities of these compounds, contributing to our understanding of the physical properties of oxadiazole derivatives (Willer et al., 2013).

Reactions with N,O-Nucleophiles

Sergievskii et al. (2002) explored the reactions of 4-aminofurazan-3-carboxylic acid iminoester with various N,O-nucleophiles. This study led to the formation of different oxadiazol-3-amines and provided valuable information on the chemical behavior and potential applications of these compounds in organic synthesis (Sergievskii et al., 2002).

Ionotropic Glutamate Receptors Research

Lolli et al. (2010) investigated acidic alpha-aminocarboxylic acids with the distal carboxy group replaced by the 4-hydroxy-1,2,5-oxadiazol-3-yl group. This research was significant for understanding the role of the oxadiazolyl moiety as a carboxylic acid bioisoster at ionotropic glutamate receptors. Their findings showed the potential of these compounds in developing agonists and antagonists for different classes of ionotropic glutamate receptors (Lolli et al., 2010).

Safety And Hazards

The safety information for “4-Amino-1,2,5-oxadiazole-3-carboxylic acid” includes several hazard statements: H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 . In case of skin contact, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Future Directions

While specific future directions for “4-Amino-1,2,5-oxadiazole-3-carboxylic acid” were not found, there is a growing interest in heterocyclic systems like oxadiazoles due to their potential biological activity . New methods of obtaining complex structures containing oxadiazole rings are being sought , which could lead to future developments in medicine and agriculture .

properties

IUPAC Name

4-amino-1,2,5-oxadiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O3/c4-2-1(3(7)8)5-9-6-2/h(H2,4,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXIXLVJYMCCIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NON=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338198
Record name 4-Amino-1,2,5-oxadiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1,2,5-oxadiazole-3-carboxylic acid

CAS RN

78350-50-2
Record name 4-Amino-1,2,5-oxadiazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78350-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-1,2,5-oxadiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Aminofurazan-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Amino-1,2,5-oxadiazole-3-carboxylic acid
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4-Amino-1,2,5-oxadiazole-3-carboxylic acid
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4-Amino-1,2,5-oxadiazole-3-carboxylic acid
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4-Amino-1,2,5-oxadiazole-3-carboxylic acid
Reactant of Route 5
4-Amino-1,2,5-oxadiazole-3-carboxylic acid
Reactant of Route 6
4-Amino-1,2,5-oxadiazole-3-carboxylic acid

Citations

For This Compound
29
Citations
RL Willer, RF Storey, JR Deschamps… - Journal of Heterocyclic …, 2013 - Wiley Online Library
4,4′‐(Methylenediimino)bis‐1,2,5‐oxadiazole‐3‐carboxylic acid and 4,4′‐(methylenediimino)bis‐1,2,5‐oxadiazole‐3‐carboxamide have been synthesized by the acid‐catalyzed …
Number of citations: 3 onlinelibrary.wiley.com
T Wang, S Bu, K Wang, L Zhang, Z Yi, C Zhang… - Chemical Engineering …, 2023 - Elsevier
Using the furazan skeleton and hydrazide group with coordination potentiality as targets, the ligand 4-Amino-1,2,5-oxadiazole-3-carbohydrazide (AOCA, 4) with multiple coordination …
Number of citations: 17 www.sciencedirect.com
MS Fonar, YA Simonov, VH Kravtsov… - Journal of Structural …, 2001 - Springer
This paper reports on an X-ray diffraction analysis of host–guest type molecular complexes of 18-crown-6 with 1,2,5-oxadiazole derivatives: ethyl 4-amino-1,2,5-oxadiazole-3-carboxylic …
Number of citations: 1 link.springer.com
Y Liu, B Yang, J Men, S Feng, S Zhang, Y Xu… - Journal of Molecular …, 2023 - Elsevier
Exploring new energetic materials with high energy and high stability is a long-term goal in the field of energetic materials. Crystal engineering is recognized to be a promising strategy …
Number of citations: 0 www.sciencedirect.com
RL Willer, RF Storey, WL Jarrett… - Journal of Heterocyclic …, 2012 - Wiley Online Library
The unusual 12‐membered ring compound, octahydro‐5H,12H‐4,11‐methano‐1H,7H‐bis[1,2,5]oxadiazolo[3,4‐d:3′,4′‐j][1,7,3,9]dioxadiazacyclododecine is obtained from the acid …
Number of citations: 4 onlinelibrary.wiley.com
YA Simonov, MS Fonar', VC Kravtsov, J Lipkowski… - Crystallography …, 2002 - Springer
The crystal structures of two host-guest molecular complexes of 18-crown-6 with 2-aminobenzoic acid hydrazide monohydrate (the ratio host: guest: H 2 O = 1: 2: 2) (complex I) and 5-…
Number of citations: 4 link.springer.com
RF Storey, RL Willer, CG Campbell… - 2011 - apps.dtic.mil
This project investigated new energetic materials for use with a triazole cured binder system. Research was conducted in five main areas 1 energetic materials based on the spiro4. …
Number of citations: 0 apps.dtic.mil
H Xiong, H Yang, G Cheng, Z Zhang - ChemistrySelect, 2019 - Wiley Online Library
Furazan has rarely been involved in the development of energetic cations. Now a new cation based on furazan and triazole moieties 3‐amino‐4‐(4,5‐diamino‐1, 2, 4‐triazol‐3‐yl)…
Y Liu, Y Xu, F Yang, Z Dong, Q Sun… - Crystal Growth & …, 2020 - ACS Publications
Furazan has rarely been used as a building block in the development of energetic cations. In this study, polyamino-substituted furazan-triazole was explored as an energetic cation for …
Number of citations: 18 pubs.acs.org
M Zhang, L Zhang, M Zhu, K Qin, Q Lin - Available at SSRN 4617383 - papers.ssrn.com
A simple and economical synthesis strategy was adopted to prepare energetic materials with 3-amino-4-(4-amino-5-hydrazine-1, 2, 4-triazole-3-yl) furazan as the parent skeleton. A …
Number of citations: 0 papers.ssrn.com

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